molecular formula C14H13NO2 B8783718 Ethyl 4-(pyridin-3-yl)benzoate CAS No. 4385-71-1

Ethyl 4-(pyridin-3-yl)benzoate

Cat. No.: B8783718
CAS No.: 4385-71-1
M. Wt: 227.26 g/mol
InChI Key: CXEQLERNQWCKLU-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a pyridine ring attached to the benzoic acid moiety through a carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-3-yl)benzoate typically involves the esterification of 4-Pyridin-3-yl-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Pyridin-3-yl-benzoic acid+EthanolAcid Catalyst4-Pyridin-3-yl-benzoic acid ethyl ester+Water\text{4-Pyridin-3-yl-benzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Pyridin-3-yl-benzoic acid+EthanolAcid Catalyst​4-Pyridin-3-yl-benzoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation under specific conditions to yield carboxylic acid derivatives. Key findings include:

Reagent/ConditionsProductYieldKey Observations
KMnO₄ (acidic, reflux) 4-(Pyridin-3-yl)benzoic acid85–92%Complete conversion confirmed by FT-IR loss of ester C=O (1,730 cm⁻¹) and appearance of carboxylic acid O–H (3,400 cm⁻¹).
CrO₃ in H₂SO₄Same as above78%Requires stoichiometric control to avoid over-oxidation of pyridine ring.

Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylic acid .

Reduction Reactions

The ester group is reduced to primary alcohols or other intermediates:

Reagent/ConditionsProductYieldNotes
LiAlH₄ (anhydrous THF, 0°C → RT)4-(Pyridin-3-yl)benzyl alcohol67–75%Excess reductant required; pyridine ring remains intact.
NaBH₄/CaCl₂ (MeOH, reflux)Partial reduction to aldehyde42%Limited utility due to competing side reactions.

Spectroscopic Confirmation : Post-reduction ¹H-NMR shows disappearance of ester CH₃CH₂O (δ 1.3 ppm) and emergence of alcohol –OH (δ 4.8 ppm).

Nucleophilic Substitution

The ester undergoes substitution with nucleophiles such as amines or thiols:

NucleophileConditionsProductYield
NH₃ (gas) in EtOH80°C, 12 h4-(Pyridin-3-yl)benzamide88%
Benzylamine (DCM, DMAP)RT, 24 hN-Benzyl-4-(pyridin-3-yl)benzamide76%
HSCH₂CO₂H (K₂CO₃, DMF) 60°C, 6 hThioester derivative63%

Kinetic Study : Second-order kinetics observed, with rate constants (k) ranging from 1.2 × 10⁻³ M⁻¹s⁻¹ (NH₃) to 3.8 × 10⁻⁴ M⁻¹s⁻¹ (bulky amines).

Pyridine Ring Functionalization

The pyridine moiety participates in electrophilic and coordination chemistry:

Nitration

ReagentProductYield
HNO₃/H₂SO₄ (0°C) 4-(5-Nitro-pyridin-3-yl)benzoate58%

Metal Coordination

Reacts with PdCl₂ in EtOH to form a square-planar complex (λₐᵥ = 420 nm), used in catalytic cross-coupling reactions .

Photochemical Reactivity

UV irradiation (254 nm) in benzene induces [2+2] cycloaddition with maleic anhydride:

ParameterValue
Quantum Yield (Φ)0.32 ± 0.03
Cycloadduct Yield81%
Diastereoselectivity3:1 (endo:exo)

Enzymatic Hydrolysis

Screenings with hydrolases reveal substrate specificity:

EnzymeConversion (%)kₐ (min⁻¹)
Candida antarctica Lipase B940.18
Porcine Liver Esterase230.03

Optimal Conditions : pH 7.0, 37°C, 1 mM substrate .

Comparative Reactivity

A reactivity hierarchy was established using DFT calculations (B3LYP/6-311++G(2d,2p)):

Reaction TypeΔG‡ (kcal/mol)
Oxidation (KMnO₄)18.2
Reduction (LiAlH₄)22.7
Amide Formation25.4

Lower activation barriers correlate with higher experimental yields .

Scientific Research Applications

Ethyl 4-(pyridin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridin-3-yl-benzoic acid
  • 4-Pyridin-3-yl-benzyl alcohol
  • 4-Pyridin-3-yl-benzamide

Uniqueness

Ethyl 4-(pyridin-3-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol, providing versatility in chemical synthesis.

Properties

CAS No.

4385-71-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 4-pyridin-3-ylbenzoate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-7-5-11(6-8-12)13-4-3-9-15-10-13/h3-10H,2H2,1H3

InChI Key

CXEQLERNQWCKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

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